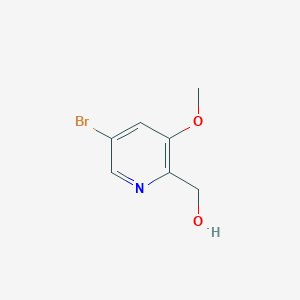
2-Amino-6-bromo-3-phenylquinoline hydrochloride
描述
2-Amino-6-bromo-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H11BrN2·HCl and a molecular weight of 335.63 g/mol. This compound is a derivative of quinoline, featuring a bromine atom at the 6th position and a phenyl group at the 3rd position, along with an amino group at the 2nd position. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-bromo-3-phenylquinoline hydrochloride typically involves the following steps:
Bromination: : The starting material, 2-amino-3-phenylquinoline, undergoes bromination to introduce the bromine atom at the 6th position. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions.
Acidification: : The resulting compound is then treated with hydrochloric acid (HCl) to form the hydrochloride salt. This step is essential to stabilize the compound and improve its solubility in various solvents.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large-scale reactors and continuous monitoring to ensure consistent quality and yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the pure compound.
化学反应分析
Types of Reactions: 2-Amino-6-bromo-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinone derivatives, which are useful in organic synthesis and dye production.
Reduction: : Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-amino-3-phenylquinoline.
Substitution: : The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as hydrogen gas (H2) and sodium borohydride (NaBH4) are used.
Substitution: : Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Quinone Derivatives: : Oxidation products are used in the synthesis of dyes and pigments.
Amino Derivatives: : Reduction and substitution reactions yield various amino derivatives, which have applications in pharmaceuticals and agrochemicals.
科学研究应用
2-Amino-6-bromo-3-phenylquinoline hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex organic compounds and is used in the development of new drugs and materials. Its applications include:
Chemistry: : Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of biological systems and the development of bioactive compounds.
Medicine: : Investigated for its potential therapeutic properties in the treatment of various diseases.
Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-Amino-6-bromo-3-phenylquinoline hydrochloride exerts its effects depends on its specific application. In medicinal research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.
相似化合物的比较
2-Amino-6-bromo-3-phenylquinoline hydrochloride is similar to other quinoline derivatives, such as 2-amino-3-phenylquinoline and 6-bromo-2-chloro-3-phenylquinoline its unique combination of functional groups and structural features sets it apart
List of Similar Compounds
2-Amino-3-phenylquinoline
6-Bromo-2-chloro-3-phenylquinoline
6-Bromo-4-chloro-2-phenylquinoline
4-Bromo-6-methoxy-2-phenylquinoline
7-Bromo-4-hydroxy-2-phenylquinoline
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
IUPAC Name |
6-bromo-3-phenylquinolin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2.ClH/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10;/h1-9H,(H2,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZVHORAFLOGNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656635 | |
| Record name | 6-Bromo-3-phenylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170960-09-4 | |
| Record name | 6-Bromo-3-phenylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1519646.png)
![2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B1519648.png)

![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)

